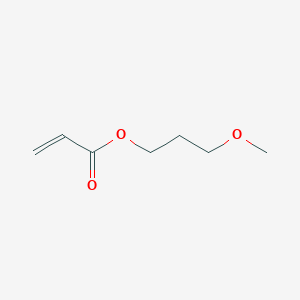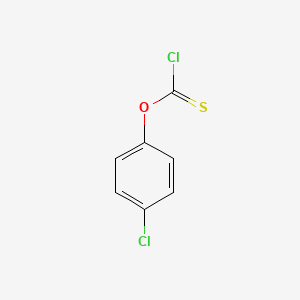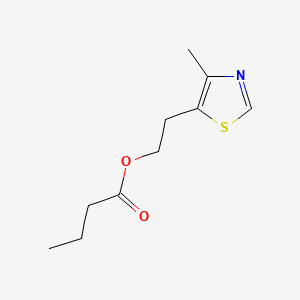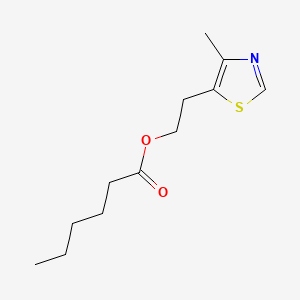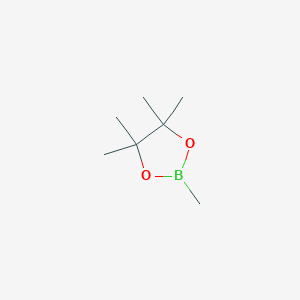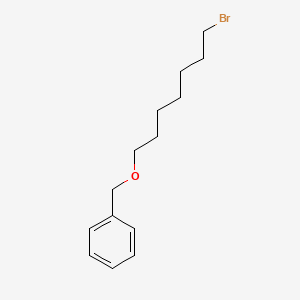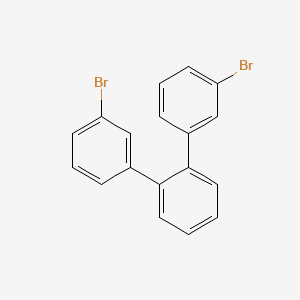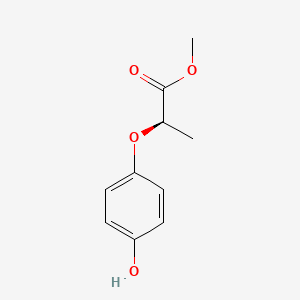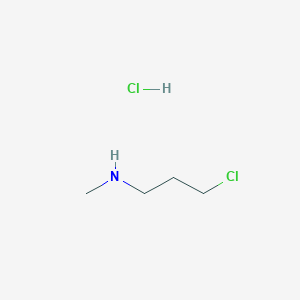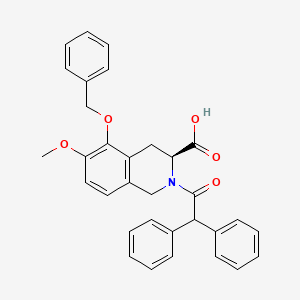
Olodanrigan
Overview
Description
Olodanrigan is a small molecule drug that acts as an angiotensin II type 2 receptor antagonist. It has been investigated for its potential therapeutic effects in treating neuropathic pain, particularly in conditions such as painful diabetic neuropathy and postherpetic neuralgia .
Mechanism of Action
Mode of Action
Olodanrigan acts as an antagonist to the AT2R . This means it binds to the AT2R, preventing angiotensin II from activating the receptor. This action may involve inhibition of augmented AngII/AT2R induced p38 and p42/p44 MAPK activation, which in turn inhibits the hyperexcitability and sprouting of Dorsal Root Ganglion (DRG) neurons .
Biochemical Pathways
It is suggested that the drug’s analgesic action appears to involve the inhibition of the angii/at2r pathway, which leads to the reduction of p38 and p42/p44 mapk activation . This inhibition could potentially reduce neuropathic pain signaling in AngII/NGF/TRPV1-convergent pathways .
Pharmacokinetics
A clinical trial was conducted to investigate the adme and pharmacokinetics of this compound after a single dose in healthy male subjects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of DRG neuron hyperexcitability and sprouting . This results in a reduction of neuropathic pain signaling, which could potentially alleviate symptoms in conditions such as Painful Diabetic Neuropathy (PDN) and Postherpetic Neuralgia .
Preparation Methods
The synthesis of Olodanrigan involves several key steps:
Knoevenagel–Doebner Condensation: This reaction involves the condensation of malonic acid with a benzylated phenylalanine derivative in the presence of morpholine as a catalyst.
Hydroamination: The resulting product undergoes hydroamination using phenylalanine ammonia lyase to form an intermediate amino acid.
Pictet–Spengler Reaction: This intermediate is then cyclized through a Pictet–Spengler reaction to form the tetrahydroisoquinoline core of this compound.
Industrial production methods focus on optimizing these reactions for scalability and yield, ensuring high chiral purity and minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Olodanrigan undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents on the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying angiotensin II receptor antagonists.
Biology: Research focuses on its effects on cellular signaling pathways and receptor interactions.
Medicine: Clinical trials have investigated its efficacy in treating neuropathic pain conditions such as painful diabetic neuropathy and postherpetic neuralgia
Comparison with Similar Compounds
Olodanrigan is unique among angiotensin II receptor antagonists due to its high selectivity and peripheral restriction. Similar compounds include:
Losartan: Another angiotensin II receptor antagonist, but it primarily targets the type 1 receptor.
Valsartan: Similar to Losartan, it targets the type 1 receptor and is used for hypertension treatment.
Candesartan: Also targets the type 1 receptor and is used for hypertension and heart failure.
This compound’s specificity for the type 2 receptor and its potential for treating neuropathic pain distinguish it from these other compounds .
Properties
IUPAC Name |
(3S)-2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29NO5/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22/h2-18,27,29H,19-21H2,1H3,(H,35,36)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBCIXGRCZIPNQ-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(CN([C@@H](C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031601 | |
| Record name | EMA401 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1316755-16-4 | |
| Record name | (3S)-2-(2,2-Diphenylacetyl)-1,2,3,4-tetrahydro-6-methoxy-5-(phenylmethoxy)-3-isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1316755-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olodanrigan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316755164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olodanrigan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16266 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | EMA401 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLODANRIGAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0FN522VTO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Olodanrigan?
A1: this compound, also known as EMA401, is a potent and selective antagonist of the angiotensin II type 2 receptor (AT2R) [, ]. While the exact analgesic mechanism of AT2R antagonism is not fully elucidated, it is believed to involve modulation of pain pathways in the peripheral and central nervous systems.
Q2: What is the chemical structure of this compound?
A2: this compound is the S‐enantiomer of 5‐(benzyloxy)‐2‐(2,2‐diphenylacetyl)‐6‐methoxy‐1,2,3,4‐tetrahydroisoquinoline‐3‐carboxylic acid [].
Q3: How is this compound metabolized in the body?
A3: Studies in preclinical models have shown that this compound is primarily metabolized in the liver and eliminated mainly through the bile []. A significant metabolic pathway involves the formation of a direct acylglucuronide, which can be further hydrolyzed by intestinal flora back to the active parent drug [].
Q4: Have there been any clinical trials investigating the efficacy of this compound?
A4: Yes, this compound has progressed to Phase IIb clinical trials for the treatment of chronic pain, specifically for postherpetic neuralgia [, ].
Q5: Are there any other drugs in development that target the same pathway as this compound?
A5: While this compound represents a first-in-class analgesic targeting AT2R [], there are other drugs in development targeting different mechanisms for chronic pain, such as AAK1 inhibition, LANCL activation, and NGF inhibition [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


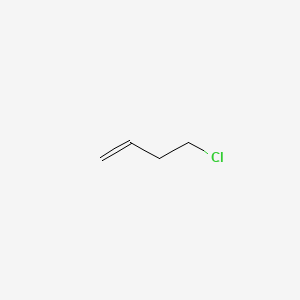
![2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1662095.png)
